![molecular formula C15H10BrN3OS2 B2764847 N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890939-50-1](/img/structure/B2764847.png)
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
The compound “N-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” is similar in structure . It has a molecular weight of 300.22 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI Code. For example, the InChI Code for “N-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” is 1S/C11H14BrN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and the properties of similar compounds. For example, “N-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” is a solid at room temperature and has a molecular weight of 300.22 .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have been studied for their potential in cancer treatment due to their cytotoxic properties. Some compounds with the thiazole moiety have shown promising results in inhibiting the growth of tumor cells. For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cell lines .
Antimicrobial and Antifungal Activity
The thiazole ring is a common structure found in various antimicrobial and antifungal agents. This includes drugs like sulfathiazole, which is known for its effectiveness against bacterial infections. The presence of the thiazole ring in these compounds contributes to their ability to inhibit the growth of harmful microorganisms .
Neuroprotective Effects
Thiazole derivatives are being explored for their neuroprotective effects. This research is particularly relevant in the context of neurodegenerative diseases, where the compounds could potentially play a role in protecting neurons from damage or degeneration .
Quorum Sensing Inhibition
Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior. Thiazole derivatives have been identified as potential quorum sensing inhibitors, which could disrupt bacterial communication and thereby reduce their virulence and ability to form biofilms .
Anti-inflammatory and Analgesic Properties
Compounds containing the thiazole ring have been reported to exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new pain relief medications with fewer side effects compared to current treatments .
Antiviral Activity
Thiazole derivatives have shown promise as antiviral agents. Their ability to interfere with viral replication makes them a subject of interest in the development of treatments for viral infections .
Antihypertensive and Cardiovascular Effects
Research has indicated that thiazole derivatives can have antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular conditions .
Antidiabetic Activity
The thiazole ring is being studied for its potential use in antidiabetic drugs. These compounds may help in regulating blood sugar levels, offering a new approach to diabetes management .
Safety and Hazards
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS2/c1-20-9-3-5-12-11(7-9)18-15(21-12)19-14-17-10-4-2-8(16)6-13(10)22-14/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGLONCLVYVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine |
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